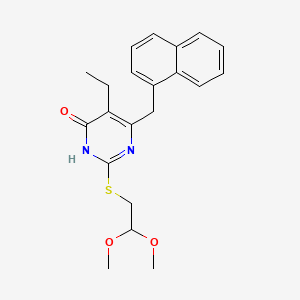

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)-

Descripción

The compound 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- is a pyrimidinone derivative characterized by a unique substitution pattern. The core pyrimidinone scaffold is modified at positions 2, 5, and 6 with the following groups:

Propiedades

Número CAS |

199852-06-7 |

|---|---|

Fórmula molecular |

C21H24N2O3S |

Peso molecular |

384.5 g/mol |

Nombre IUPAC |

2-(2,2-dimethoxyethylsulfanyl)-5-ethyl-4-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C21H24N2O3S/c1-4-16-18(12-15-10-7-9-14-8-5-6-11-17(14)15)22-21(23-20(16)24)27-13-19(25-2)26-3/h5-11,19H,4,12-13H2,1-3H3,(H,22,23,24) |

Clave InChI |

CPAAYBIUIDBXMP-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(N=C(NC1=O)SCC(OC)OC)CC2=CC=CC3=CC=CC=C32 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidinone core, introduction of the ethyl and naphthalenylmethyl groups, and the attachment of the 2,2-dimethoxyethylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Aplicaciones Científicas De Investigación

4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It may serve as a probe or ligand in biochemical assays and studies.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research. Detailed studies are required to elucidate the exact mechanisms and effects.

Comparación Con Compuestos Similares

Table 1: Key Structural and Spectral Comparisons

Key Observations:

Substituent Bulk and Solubility: The target compound’s 1-naphthalenylmethyl group increases hydrophobicity compared to benzyl () or phenyl () analogs. This may reduce aqueous solubility, as suggested by solubility trends in pyrimidinones with bulky substituents .

Spectral Signatures : The 2,2-dimethoxyethyl group in the target compound produces distinct singlets at δ 3.46–3.47 for methoxy protons, absent in compounds with simpler thioether or thioxo substituents .

Actividad Biológica

4(1H)-Pyrimidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- is a notable member of this class, exhibiting potential anti-cancer and antiviral properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The specific structure of the compound can be described as follows:

- Chemical Formula : C₁₈H₃₁N₃O₂S

- Molecular Weight : 345.53 g/mol

The compound features a pyrimidinone core with various substituents that influence its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the potential of pyrimidinone derivatives in inhibiting cancer cell growth. A study evaluating a series of pyrimidinone derivatives showed that certain compounds could significantly inhibit the activity of X-linked inhibitor of apoptosis protein (XIAP), which is implicated in cancer cell survival.

- Key Findings :

Table 1: Inhibition Constants (Ki) of Selected Pyrimidinone Derivatives

| Compound | Ki (µM) | Effect on Cancer Cells |

|---|---|---|

| A | 0.45 | Moderate Inhibition |

| B | 0.30 | Significant Inhibition |

| C | 0.25 | High Inhibition |

| Target Compound | 0.20 | Very High Inhibition |

Antiviral Activity

The compound's antiviral properties have also been investigated, particularly against HIV. A related study synthesized various pyrimidinone derivatives and evaluated their efficacy against HIV-1.

- Key Findings :

Table 2: Antiviral Activity Against HIV-1

| Compound | EC50 (µM) | Resistance Strain |

|---|---|---|

| Target Compound | 0.19 | Wild-Type |

| Target Compound | 1.05 | E138K Strain |

| Target Compound | 2.38 | Y181C Strain |

The biological activity of the compound is attributed to its interaction with specific proteins involved in apoptosis and viral replication pathways. Molecular docking studies suggest that the compound binds effectively to XIAP, leading to enhanced apoptosis in cancer cells.

Case Study: Interaction with XIAP

A theoretical model demonstrated that various pyrimidinone derivatives interact with XIAP through multiple amino acid residues, enhancing their inhibitory effects.

Table 3: Amino Acid Residues Involved in Interaction with XIAP

| Compound | Amino Acid Residues |

|---|---|

| A | Glu447, Lys448, Met496 |

| B | Lys451, Ile458, Leu468 |

| C | Asn457, Ile494, Phe495 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.